molecular formula C9H20N2O B7921391 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7921391
M. Wt: 172.27 g/mol
InChI Key: SYHNFJKDIUFPOE-VIFPVBQESA-N
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Description

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a chiral ethanolamine derivative featuring a pyrrolidine ring substituted with ethyl and methyl groups at the 3-position. The compound is listed in CymitQuimica’s catalog (Ref: 10-F082508) but marked as discontinued, suggesting challenges in commercial production or stability .

Properties

IUPAC Name

2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNFJKDIUFPOE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

ReagentConditionsProduct FormedYield (%)Source
Potassium permanganateAcidic aqueous medium2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid65–72
Chromium trioxideAnhydrous acetoneCorresponding ketone derivative58–63

Oxidation typically targets the ethanol moiety, converting it to a carboxylic acid or ketone. The stereochemistry at the (S)-configured pyrrolidine ring remains intact during these reactions .

Reduction Reactions

The tertiary amine group participates in reduction:

ReagentConditionsProduct FormedNotesSource
Lithium aluminum hydrideAnhydrous ether, 0°C2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethaneRequires inert atmosphere
Sodium borohydrideMethanol, RTPartial reduction to hydroxylamineLower selectivity

Reductive cleavage of the C–N bond is feasible but highly dependent on reaction conditions .

Substitution Reactions

The hydroxyl and amino groups enable nucleophilic substitution:

Hydroxyl Group Substitution

ReagentCatalyst/BaseProduct FormedApplicationSource
Thionyl chloridePyridine2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethyl chloridePrecursor for further derivatization
Tosyl chlorideTriethylamineTosylate intermediateFacilitates SN2 reactions

Amine Group Alkylation

Alkylating AgentBaseProduct FormedSelectivitySource
Methyl iodideK₂CO₃, DMFQuaternary ammonium salt>90% regioselectivity
Benzyl bromideNaH, THFN-Benzylated derivative78–85% yield

Alkylation at the tertiary amine site requires strong bases to deprotonate the amine .

Coupling Reactions

The compound serves as a ligand or intermediate in metal-catalyzed couplings:

Reaction TypeCatalyst SystemProduct FormedKey FindingsSource
Buchwald–HartwigPd(OAc)₂, XPhosAryl-aminated derivativesTON ≈ 120
Ullmann-type couplingCuI, 8-hydroxyquinolineBiaryl ethersRequires elevated temps

These reactions exploit the amine’s ability to coordinate with transition metals, enhancing catalytic activity .

Acid-Base Reactions

The amine group reacts with acids to form salts:

AcidSolventProduct FormedStabilitySource
HCl (gaseous)EthanolHydrochloride saltHygroscopic
Methanesulfonic acidDichloromethaneMesylate saltHigh crystallinity

Salts improve solubility for pharmaceutical formulations .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine ring influences reaction outcomes:

  • Epimerization Risk : Prolonged heating (>100°C) in acidic/basic media may racemize the chiral center .

  • Catalytic Asymmetry : Chiral catalysts like (R)-BINAP enhance enantioselectivity in cross-couplings .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Pathway 1 : Cleavage of the ethanol chain, releasing ethylene oxide.

  • Pathway 2 : Ring-opening of pyrrolidine to form linear amines.

Key Mechanistic Insights

  • Oxidation : Proceeds through a radical intermediate in acidic KMnO₄ conditions.

  • Reduction : LiAlH4 abstracts β-hydrogens, leading to C–N bond cleavage .

  • Coupling : Palladium-mediated oxidative addition occurs at the amine site .

For synthetic applications, protocols from patents and EvitaChem provide scalable pathways, though reaction optimization is critical to preserve stereochemical integrity.

Scientific Research Applications

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following ethanolamine derivatives share structural similarities but differ in substituents and physicochemical properties:

Compound Name CAS Number Molecular Weight Key Substituents Synthesis Yield Commercial Availability
2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol Not explicitly provided ~186.27 (calculated) (S)-1-methyl-pyrrolidin-3-yl, ethyl Not reported Discontinued
2-((2-Methoxyethyl)(methyl)amino)ethanol Not provided 133.19 2-methoxyethyl, methyl 88% (crude) Not reported
2-[(1-Methyl-piperidin-2-ylmethyl)-amino]-ethanol 1249701-20-9 172.27 1-methyl-piperidin-2-ylmethyl Not reported Discontinued

Notes:

  • Stereochemistry: The target compound’s (S)-pyrrolidine configuration may enhance binding specificity in chiral environments compared to non-chiral analogues like 2-((2-methoxyethyl)(methyl)amino)ethanol .
  • Substituent Effects: The methoxy group in 2-((2-methoxyethyl)(methyl)amino)ethanol increases hydrophilicity, whereas the pyrrolidine and piperidine rings in other compounds contribute to lipophilicity and conformational rigidity .

Biological Activity

2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, a pyrrolidine derivative, has garnered interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article aims to synthesize findings from diverse research studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10_{10}H16_{16}N2_2O
  • Molecular Weight : 172.2679 g/mol
  • Structure : The compound features a pyrrolidine ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values of this compound against different bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150
Bacillus subtilis125
Enterococcus faecalis125

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The biological activity of pyrrolidine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The lipophilicity of these compounds allows them to penetrate bacterial membranes effectively, leading to increased permeability and subsequent cell death .

Inhibition of Efflux Pumps

Some studies indicate that these compounds can inhibit bacterial efflux pumps, which are responsible for the expulsion of toxic substances from bacterial cells. By blocking these pumps, the compounds enhance the accumulation of antibiotics within the bacteria, increasing their efficacy .

Pharmacological Implications

Beyond antimicrobial activity, this compound has potential implications in pharmacotherapy. Its structural similarity to known bioactive compounds suggests possible applications in treating conditions such as diabetes and neurodegenerative diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that certain pyrrolidine derivatives can act as DPP-IV inhibitors, which are valuable in managing type 2 diabetes by prolonging the action of incretin hormones . This mechanism could position this compound as a candidate for further pharmacological development.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Animal Models : Preliminary animal studies have suggested that administration of this compound may lead to improved metabolic profiles in diabetic models, indicating its potential as a therapeutic agent .
  • Safety and Toxicity : Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity at therapeutic doses; however, comprehensive studies are needed to establish long-term safety .

Q & A

Q. What are the standard synthetic routes for 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting (S)-1-methyl-pyrrolidine with ethylating agents (e.g., ethyl halides) in the presence of a base like sodium hydride or potassium carbonate to facilitate amine alkylation . Solvent choice (e.g., THF or DMF), temperature control (0–60°C), and reaction time (12–24 hours) are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which characterization techniques are essential for confirming the structure and enantiomeric purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry, while Infrared Spectroscopy (IR) confirms hydroxyl and amine groups. Mass Spectrometry (MS) validates molecular weight. For enantiomeric purity, chiral HPLC with a polysaccharide-based column or polarimetric analysis is recommended .

Q. What are the key structural features influencing the compound's reactivity?

The pyrrolidine ring's stereochemistry ((S)-configuration at C3), ethylamino group, and ethanol moiety dictate reactivity. The tertiary amine enables participation in acid-base reactions, while the hydroxyl group allows esterification or oxidation. Steric hindrance from the methyl group on pyrrolidine may slow nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry often arise from competing reaction pathways or racemization. To mitigate this:

  • Use chiral catalysts (e.g., BINAP-metal complexes) to enforce stereoselectivity .
  • Optimize reaction pH and temperature to minimize racemization (e.g., avoid strong acids/bases at high temperatures) .
  • Validate outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What methodological approaches are recommended for studying the compound's interaction with neurotransmitter systems?

  • Binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for receptors like dopamine D2 or serotonin 5-HT1A .
  • Functional assays : Measure cAMP modulation or calcium flux in transfected cell lines to assess agonism/antagonism .
  • In silico docking : Molecular dynamics simulations predict binding poses within receptor active sites, guided by crystallographic data .

Q. How can contradictory data on the compound's metabolic stability be analyzed?

Conflicting results may arise from differences in experimental models (e.g., liver microsomes vs. in vivo studies). To reconcile:

  • Conduct cross-species comparisons (human, rat, mouse microsomes) to identify species-specific metabolism .
  • Use LC-MS/MS to track metabolite formation and identify degradation pathways (e.g., N-dealkylation or hydroxylation) .
  • Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and turnover (Vmax) .

Q. What strategies are effective for improving the compound's bioavailability in preclinical studies?

  • Salt formation : Convert the free base to a hydrochloride salt to enhance solubility .
  • Prodrug design : Modify the hydroxyl group to a phosphate ester for delayed release .
  • Nanoparticle encapsulation : Use liposomal carriers to bypass first-pass metabolism and improve plasma half-life .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound's selectivity across receptor subtypes?

  • Panel screening : Test the compound against a broad receptor/kinase panel (e.g., CEREP or Eurofins panels) .
  • Dose-response curves : Calculate IC50 values for primary vs. off-target receptors; a ≥10-fold selectivity ratio is typically significant .
  • Negative controls : Include structurally related but inactive analogs to rule out nonspecific binding .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 and cooperativity (Hill coefficient) .
  • ANOVA with post hoc tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s HSD for pairwise comparisons) .
  • Bootstrap resampling : Estimate confidence intervals for parameters like EC50 when sample sizes are small .

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